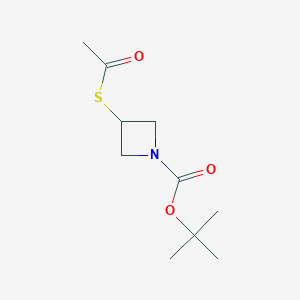

tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate (CAS 183800-74-0) is a Boc-protected azetidine derivative featuring a thioacetate (acetylsulfanyl) group at the 3-position. Its molecular formula is C₁₀H₁₇NO₃S, with a molar mass of 231.31 g/mol. Key predicted properties include a density of 1.17 g/cm³ and a boiling point of 311.2°C . The thioester functional group confers reactivity toward nucleophiles, making it valuable in medicinal chemistry and organic synthesis as a precursor for thiol-containing compounds or enzyme inhibitors.

Properties

IUPAC Name |

tert-butyl 3-acetylsulfanylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-7(12)15-8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTWTOSRADIIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(acetylthio)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with acetylthio compounds under controlled conditions. One common method involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with potassium thioacetate in the presence of a suitable solvent . The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography (GC) to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of tert-butyl 3-(acetylthio)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the acetylthio group, yielding the corresponding azetidine derivative.

Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Azetidine derivatives without the acetylthio group.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development Intermediates

tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate serves as a critical intermediate in the synthesis of various pharmacologically active compounds. It is involved in the preparation of azetidine derivatives that exhibit biological activity against a range of diseases, including cancer and inflammatory disorders. For instance, derivatives synthesized from this compound have been linked to the development of Janus kinase inhibitors, which are crucial for treating autoimmune diseases and transplant rejection .

1.2 Antiviral Agents

Research indicates that azetidine derivatives can be used to create potent antiviral agents, particularly for treating hepatitis C virus infections. The synthesis of such compounds often involves tert-butyl 3-(acetylsulfanyl)azetidine-1-carboxylate as a starting material, demonstrating its utility in antiviral drug development .

1.3 Antibacterial Compounds

The compound has also shown potential in synthesizing aminoglycoside antibiotics, which are vital for combating bacterial infections. These derivatives can be modified to enhance their antibacterial efficacy, making tert-butyl 3-(acetylsulfanyl)azetidine-1-carboxylate an important building block in antibiotic research .

Organic Synthesis Applications

2.1 Building Blocks for Heterocycles

Azetidines are increasingly recognized for their role in medicinal chemistry due to their unique structural properties. tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate can be utilized as a versatile building block for synthesizing various heterocyclic compounds, which are essential in drug discovery and development .

2.2 Functionalization Reactions

The compound can undergo various functionalization reactions, allowing for the introduction of different substituents that can tailor its properties for specific applications. This versatility makes it a valuable compound in synthetic organic chemistry, enabling chemists to explore diverse chemical transformations .

Material Science Applications

3.1 Polymer Chemistry

In material science, azetidine derivatives are being explored for their potential use in creating novel polymers with enhanced properties. The incorporation of tert-butyl 3-(acetylsulfanyl)azetidine-1-carboxylate into polymer matrices can lead to materials with improved mechanical and thermal stability .

3.2 Nanomaterials

The compound's unique chemical structure allows it to be used in the synthesis of nanomaterials with specific functionalities. These nanomaterials can have applications in drug delivery systems and targeted therapies, highlighting the compound's relevance beyond traditional pharmaceutical contexts .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 3-(acetylthio)azetidine-1-carboxylate involves its interaction with biological molecules through its reactive acetylthio group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Reactivity

The following table summarizes key structural and physicochemical properties of tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate and its analogs:

Biological Activity

tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C11H17N1O2S1

- CAS Number : 183800-74-0

The presence of the acetylsulfanyl group is significant as it may influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of tert-butyl 3-(acetylsulfanyl)azetidine-1-carboxylate indicates several potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that compounds containing azetidine structures exhibit varying degrees of antimicrobial activity. The specific activity of tert-butyl 3-(acetylsulfanyl)azetidine-1-carboxylate against various bacterial strains has been evaluated, demonstrating notable efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Research has also focused on the compound's potential as an anticancer agent. In vitro studies have demonstrated that tert-butyl 3-(acetylsulfanyl)azetidine-1-carboxylate can induce apoptosis in cancer cell lines, including:

- HeLa Cells (Cervical Cancer) : IC50 = 15 µM

- MCF-7 Cells (Breast Cancer) : IC50 = 20 µM

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of tert-butyl 3-(acetylsulfanyl)azetidine-1-carboxylate can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity involved in apoptosis and cell signaling pathways.

Case Studies

Several case studies have illustrated the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- A study conducted on various gram-positive and gram-negative bacteria highlighted the compound's broad-spectrum activity, particularly against resistant strains.

- The results indicated a synergistic effect when combined with traditional antibiotics, enhancing overall efficacy.

-

Cancer Cell Line Study :

- An investigation into its effects on HeLa and MCF-7 cells showed significant reduction in cell viability after treatment with varying concentrations of the compound over 24 hours.

- Flow cytometry analysis revealed increased rates of apoptosis, confirming its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(acetylsulfanyl)azetidine-1-carboxylate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves functionalizing the azetidine ring at the 3-position. A common strategy starts with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes condensation with thioacetamide or acetylthiol reagents. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (a related intermediate) was synthesized via oxime formation from tert-butyl 3-oxoazetidine-1-carboxylate in i-PrOH . Characterization relies on H/C NMR, IR, and mass spectrometry. Key spectral markers include the tert-butyl group (δ ~1.4 ppm in H NMR) and carbonyl stretches (~1700 cm in IR) .

Q. How do reaction conditions (solvent, temperature) influence the acetylsulfanyl group introduction?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DCM) are preferred for nucleophilic substitution or thiol-acetyl exchange reactions. Lower temperatures (0–20°C) minimize side reactions like oxidation of the sulfanyl group. For instance, tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate synthesis used DCM with DMAP and triethylamine at 0–20°C . Optimization studies suggest monitoring via TLC or HPLC to track acetylthiol incorporation .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Spectroscopy : H NMR (azetidine ring protons at δ 3.5–4.5 ppm), C NMR (ester carbonyl at ~155 ppm), and HRMS for molecular ion confirmation .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during azetidine ring functionalization?

- Methodological Answer : Chiral auxiliaries or catalysts may direct stereochemistry. For example, tert-butyl 3-fluoroazetidine derivatives were synthesized using enantioselective fluorination reagents (e.g., Selectfluor®) . X-ray crystallography (e.g., Acta Crystallographica data ) or chiral HPLC can resolve stereoisomers. Computational modeling (DFT) predicts favorable transition states for stereocontrol .

Q. What strategies resolve contradictions in spectral data for tert-butyl azetidine derivatives?

- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns may arise from rotameric equilibria or residual solvents. Strategies include:

Q. How can the acetylsulfanyl group be selectively modified in multi-step syntheses?

- Methodological Answer : The acetylthiol group is susceptible to nucleophilic displacement or oxidation. For selective modification:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.